molecular formula C5H6N2O B1506257 2-Oxopyrrolidine-3-carbonitrile CAS No. 89322-69-0

2-Oxopyrrolidine-3-carbonitrile

Cat. No.: B1506257
CAS No.: 89322-69-0
M. Wt: 110.11 g/mol
InChI Key: CCWGQTWRNZHJPC-UHFFFAOYSA-N
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Description

2-Oxopyrrolidine-3-carbonitrile is a chemical compound with the molecular formula C5H6N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a nitrile group at the third position and a keto group at the second position of the pyrrolidine ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Oxopyrrolidine-3-carbonitrile plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis and degradation of pyrrolidine derivatives. These interactions often involve the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter metabolic pathways by inhibiting or activating specific enzymes, leading to changes in metabolite levels and flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. This compound can also interact with transcription factors, influencing gene expression. The binding interactions are often mediated by hydrogen bonds, hydrophobic interactions, and ionic bonds. These interactions result in conformational changes in the target biomolecules, affecting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level triggers significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of pyrrolidine derivatives. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The distribution pattern of this compound can influence its biological activity and effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with target biomolecules and its role in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-3-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of amino acids or their derivatives. For example, the cyclization of 3-aminopyrrolidine-2-one under acidic conditions can yield this compound. Another approach is the reaction of 2-oxo-3-pyrrolidinecarbonitrile with appropriate reagents to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrile and keto groups in the molecule.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitrile group to an amine.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amines, alcohols, and other substituted pyrrolidines.

Scientific Research Applications

2-Oxopyrrolidine-3-carbonitrile has several scientific research applications across different fields:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used to study biological processes and interactions due to its structural similarity to naturally occurring molecules.

  • Industry: It is used in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • 3-Cyanopyridine

  • 2-Oxo-1,2-dihydropyridine-3-carbonitrile

  • 3-Cyclopropyl-2-oxopyrrolidine-3-carbonitrile

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Properties

IUPAC Name

2-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWGQTWRNZHJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717530
Record name 2-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89322-69-0
Record name 2-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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